Benzenesulfonamide, 4-methyl-N-propyl-

Übersicht

Beschreibung

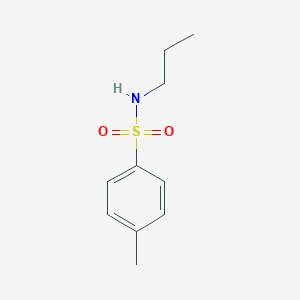

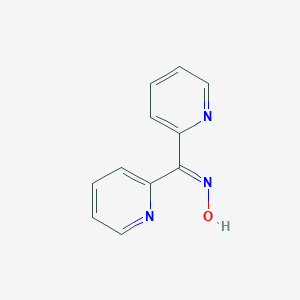

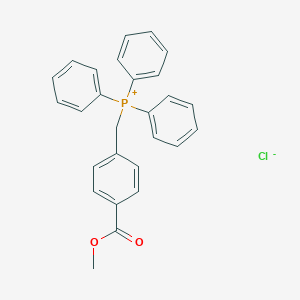

“Benzenesulfonamide, 4-methyl-N-propyl-” is a chemical compound with the molecular formula C10H15NO2S . It is also known by other names such as 4-Methyl-n-propylbenzenesulfonamide, N-Propyl-p-toluenesulfonamide, and 4-methyl-N-propylbenzene-1-sulfonamide .

Synthesis Analysis

While specific synthesis methods for “Benzenesulfonamide, 4-methyl-N-propyl-” were not found in the search results, a general methodology for the synthesis of 4-methylbenzenesulfonamides has been reported . This method is amenable to a broad range of nitrogen nucleophiles.

Molecular Structure Analysis

The molecular weight of “Benzenesulfonamide, 4-methyl-N-propyl-” is 213.30 g/mol . The IUPAC name for this compound is 4-methyl-N-propylbenzenesulfonamide . The InChIKey, a unique identifier for the compound, is FGTLUYQJKVPUHM-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.30 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 213.08234989 g/mol . The Topological Polar Surface Area is 54.6 Ų .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds have notable properties as photosensitizers in photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Inhibiting Phospholipase A2 and Myocardial Infarction Treatment : Oinuma et al. (1991) synthesized a series of benzenesulfonamides that acted as potent inhibitors of membrane-bound phospholipase A2. These compounds showed promise in reducing myocardial infarction size, highlighting their potential therapeutic applications (Oinuma et al., 1991).

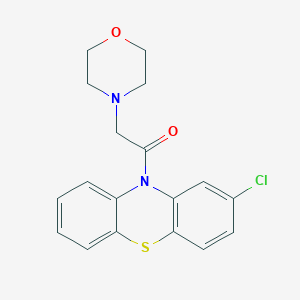

Anticancer Activity : Karakuş et al. (2018) prepared benzenesulfonamide derivatives with significant anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. These findings indicate the potential of benzenesulfonamides in developing new anticancer therapies (Karakuş et al., 2018).

Carbonic Anhydrase Inhibition : Gul et al. (2016) synthesized benzenesulfonamides with potent inhibitory effects on human carbonic anhydrase enzymes. This has implications for treating conditions like glaucoma and other disorders related to carbonic anhydrase activity (Gul et al., 2016).

Chemical Synthesis and Solid-Phase Synthesis : Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides in various chemical transformations, including solid-phase synthesis. This application is crucial for developing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Antibacterial Agents : Abbasi et al. (2015) reported the synthesis of benzenesulfonamide derivatives with potent antibacterial properties. This research contributes to the development of new antibacterial agents (Abbasi et al., 2015).

Development of PET Radioligands : Gao et al. (2014) synthesized a benzenesulfonamide derivative for potential use as a PET (Positron Emission Tomography) radioligand. This can be important for diagnostic imaging in medical applications (Gao et al., 2014).

Environmental Analysis : Speltini et al. (2016) developed a method for extracting benzenesulfonamides from soil samples, demonstrating their significance in environmental analysis (Speltini et al., 2016).

Eigenschaften

IUPAC Name |

4-methyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTLUYQJKVPUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921036 | |

| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonamide, 4-methyl-N-propyl- | |

CAS RN |

1133-12-6 | |

| Record name | N-Propyl-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluenesulfonamide, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-N-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)

![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)